molecular formula C8H7FINO B14823822 4-Cyclopropoxy-5-fluoro-2-iodopyridine

4-Cyclopropoxy-5-fluoro-2-iodopyridine

Cat. No.: B14823822
M. Wt: 279.05 g/mol
InChI Key: MDDKTYNWZWVSFI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C8H7FINO. This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an iodine atom attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of selective fluorinating agents such as Selectfluor® and controlled temperatures to ensure high yields and minimal side reactions .

Industrial Production Methods: For large-scale production, the synthesis route is optimized to reduce energy consumption and increase yield. This involves the use of improved Blaz-Schiemann reactions and optimized solvent selection . The reactions are typically carried out at normal temperatures, making the process suitable for industrialization.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-5-fluoro-2-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-Cyclopropoxy-5-fluoro-2-iodopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-fluoro-2-iodopyridine involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The iodine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can influence various molecular pathways, making the compound useful in studying and modulating biological processes .

Comparison with Similar Compounds

    2-Fluoro-5-iodopyridine: Similar in structure but lacks the cyclopropoxy group.

    4-Cyclopropoxy-2-fluoropyridine: Similar but does not have the iodine substituent.

Uniqueness: 4-Cyclopropoxy-5-fluoro-2-iodopyridine is unique due to the presence of all three substituents (cyclopropoxy, fluorine, and iodine) on the pyridine ring. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

4-cyclopropyloxy-5-fluoro-2-iodopyridine

InChI

InChI=1S/C8H7FINO/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

MDDKTYNWZWVSFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2F)I

Origin of Product

United States

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